molecular formula C12H13ClO2 B1432301 8-Chloro-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-27-1

8-Chloro-4,4-dimethylchroman-6-carbaldehyde

Cat. No.: B1432301
CAS No.: 1350761-27-1
M. Wt: 224.68 g/mol
InChI Key: LBILSTKRPPLZGQ-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2. It is characterized by a chroman ring structure substituted with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Aldehyde Introduction: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4,4-dimethylchroman-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 8-Chloro-4,4-dimethylchroman-6-carboxylic acid.

    Reduction: 8-Chloro-4,4-dimethylchroman-6-methanol.

    Substitution: 8-Methoxy-4,4-dimethylchroman-6-carbaldehyde (when using sodium methoxide).

Scientific Research Applications

8-Chloro-4,4-dimethylchroman-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylchroman-6-carbaldehyde: Lacks the chlorine atom at the 8th position.

    8-Bromo-4,4-dimethylchroman-6-carbaldehyde: Contains a bromine atom instead of chlorine at the 8th position.

    8-Chloro-4-methylchroman-6-carbaldehyde: Has only one methyl group at the 4th position.

Uniqueness

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is unique due to the presence of both the chlorine atom and two methyl groups, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets .

Properties

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILSTKRPPLZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-8-chloro-4,4-dimethyl-3,4-dihydro-2H-chromene (483 mg, 1.75 mmol) in THF (12.0 mL) under N2 atmosphere was cooled to −78° C., and n-BuLi (841 μL, 2.10 mmol) was added dropwise via a syringe. The reaction mixture was stirred at −78° C. for 10 minutes and then DMF (543 μL, 7.01 mmol) was added dropwise via a syringe. The resulting mixture was allowed to warm to room temperature and wet silica gel (5.0 g/0.5 mL of water) was added. The mixture was allowed to stir at room temperature for 10 minutes before it was filtered. The silica gel was rinsed with EtOAc, and the filtrate was concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to obtain the title compound as a white solid.
Quantity
483 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
841 μL
Type
reactant
Reaction Step Two
Name
Quantity
543 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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